1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine
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Overview
Description
1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 1H-1,2,4-triazol-1-ylmethyl group
Preparation Methods
The synthesis of 1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl chloride and 1H-1,2,4-triazole. One common method involves the condensation of piperidine-4-carboxaldehyde with tert-butoxycarbonyl chloride under basic conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety, depending on the reaction conditions and reagents used.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions to yield the free amine.
Scientific Research Applications
1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine functionality .
Comparison with Similar Compounds
1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine can be compared with other similar compounds, such as:
1-tert-Butoxycarbonyl-1H-1,2,4-triazole: This compound features a triazole ring with a tert-butoxycarbonyl group, but lacks the piperidine moiety.
N-Boc-1H-pyrazole-4-boronic acid: This compound has a pyrazole ring with a tert-butoxycarbonyl group and a boronic acid functionality.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: This compound contains a tetrahydropyridine ring with a tert-butoxycarbonyl group and a boronic acid functionality.
Properties
Molecular Formula |
C13H22N4O2 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)8-17-10-14-9-15-17/h9-11H,4-8H2,1-3H3 |
InChI Key |
FUVCDXUAJSGASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC=N2 |
Origin of Product |
United States |
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